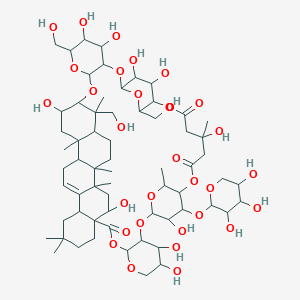

Kalopanax saponin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kalopanax saponin C is a natural compound found in the bark of Kalopanax pictus, a deciduous tree that is native to East Asia. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-cancer, and anti-tumor properties. In recent years, there has been a growing interest in the scientific research application of Kalopanax saponin C due to its potential therapeutic applications.

Applications De Recherche Scientifique

Transcriptomic Analysis in Saponin Biosynthesis

- Transcriptomic Insights : Kalopanax septemlobus, which contains triterpenoid saponins, has been studied for its gene involvement in saponin biosynthesis. Transcriptome analysis revealed genes like KsBAS, CYP716A94, and CYP72A397 that play roles in hederagenin saponin biosynthesis (Han et al., 2018).

Research Advances in Kalopanax

- Overview of Research : Advances in Kalopanax research encompass studies on its chemical components, such as triterpenoidal saponins, and their various biological activities including anti-inflammatory and antidiabetic effects (Zhu Wei & Nw Sci, 2004).

Enhanced Saponin Biosynthesis

- Saponin Production in Cell Culture : Studies have shown the enhancement of saponin biosynthesis in cell suspension cultures of Kalopanax septemlobus, which is valuable for producing saponins as pharmaceutical and dietary supplements (Lee et al., 2018).

Anti-Inflammatory and Memory Enhancement Properties

- Medical Applications : Kalopanax saponin A, from Kalopanax pictus, has been identified for its anti-inflammatory effects and potential as an anti-colitis agent. It also exhibits memory-enhancing properties, indicating its potential in treating cognitive disorders (Joh et al., 2011); (Joh et al., 2012).

Inhibition of Pro-Inflammatory Cytokine Production

- Therapeutic Potential : Saponins isolated from Kalopanax pictus have demonstrated inhibitory effects on pro-inflammatory cytokine production, supporting its use in the treatment and prevention of inflammatory diseases (Quang et al., 2013).

Comparative Transcriptome Analysis

- Genetic Insights : Comparative transcriptome analysis between embryogenic and nonembryogenic callus of Kalopanax septemlobus has provided insights into the genetic factors involved in saponin biosynthesis and stress responses (Lee et al., 2020).

Anticancer Activity

- Anticancer Research : Research has highlighted the potential of Kalopanax saponins, like kalopanaxsaponin A, in exhibiting anti-tumor activities, suggesting their application in cancer therapy (Park et al., 2001).

Hypoglycemic Effects

- Diabetes Research : Investigations into Kalopanax septemlobus have revealed its hypoglycemic effects, indicating its potential in treating diabetes (Xiaojun, 2008).

NF-κB Inhibition and PPAR Activation

- Pathway Modulation : Studies have demonstrated that oleanane-type triterpene saponins from Kalopanax have the ability to inhibit NF-κB and activate PPAR pathways, which are significant in inflammatory and metabolic diseases (Nhiem et al., 2011).

Saponin Distribution in Panax Notoginseng

- Metabolomic and Transcriptomic Analyses : Integrated studies on Panax notoginseng, which contain similar saponins to Kalopanax, have provided insights into the distribution and biosynthesis of saponins, useful for understanding Kalopanax saponin distribution and synthesis (Wei et al., 2018).

Systematic Review of Saponins in Panax Genus

- Chemical Diversity of Saponins : A systematic review of saponins in the Panax genus, related to Kalopanax, has been conducted, focusing on their diverse chemical structures and therapeutic properties (Yang et al., 2014).

Propriétés

Numéro CAS |

121449-76-1 |

|---|---|

Nom du produit |

Kalopanax saponin C |

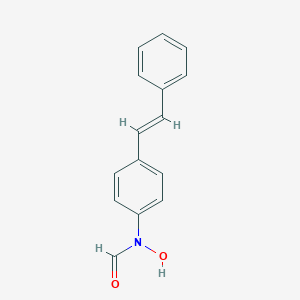

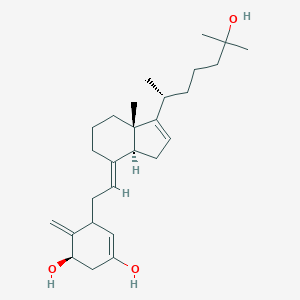

Formule moléculaire |

C13H12N2O2 |

Poids moléculaire |

1383.5 g/mol |

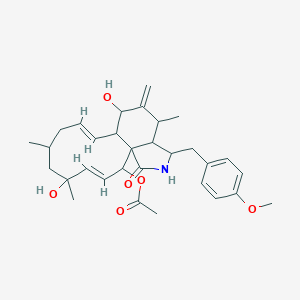

Nom IUPAC |

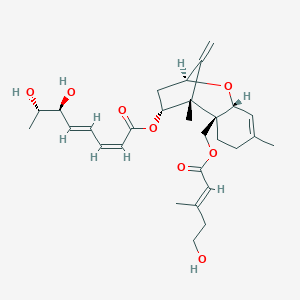

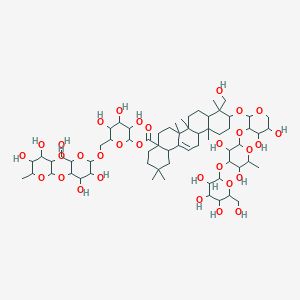

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3 |

Clé InChI |

SDOYPCMINZZTMA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonymes |

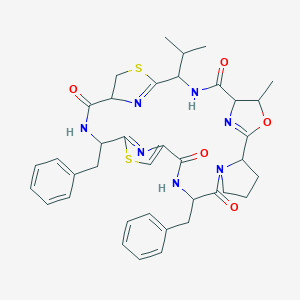

3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester kalopanax saponin C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.